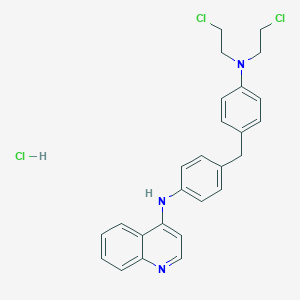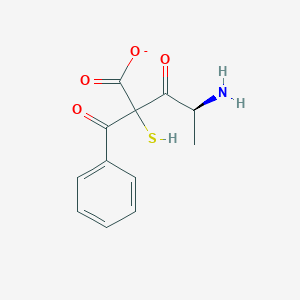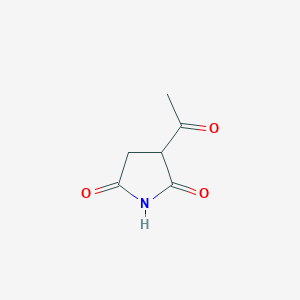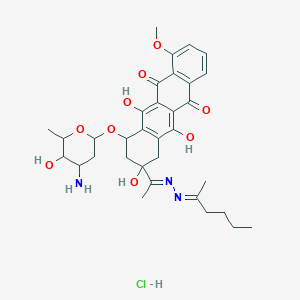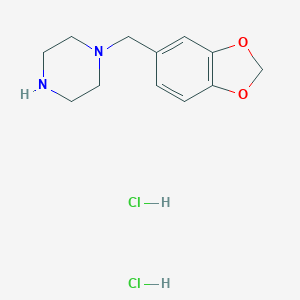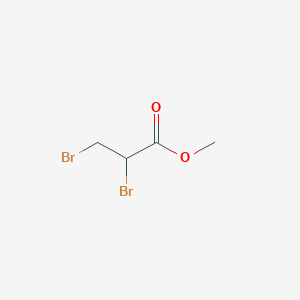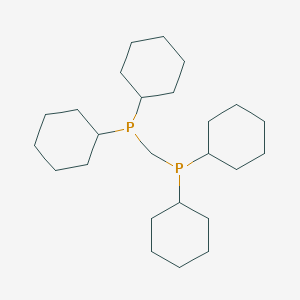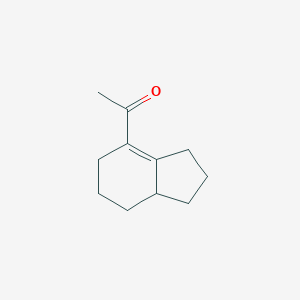
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone, commonly known as HIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIE is a bicyclic ketone that is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
HIE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HIE has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, HIE has been used as a pesticide due to its insecticidal properties. In materials science, HIE has been used as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of HIE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HIE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HIE has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
HIE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that HIE can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that HIE can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HIE in lab experiments is its relatively low cost and ease of synthesis. However, HIE can be difficult to work with due to its low solubility in water and other common solvents. In addition, HIE can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on HIE. One area of interest is the development of novel materials based on HIE. Another area of interest is the investigation of HIE's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of HIE and to identify potential side effects and toxicity concerns.
Méthodes De Synthèse
The synthesis of HIE involves several steps, including the reduction of 1,2,3,6-tetrahydronaphthalene to 1,2,3,6-tetrahydro-4-methylnaphthalene, followed by the Friedel-Crafts acylation of the latter with acetyl chloride. The product of this reaction is then subjected to a series of hydrogenation reactions to yield HIE.
Propriétés
Numéro CAS |
126527-58-0 |
|---|---|
Nom du produit |
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h9H,2-7H2,1H3 |
Clé InChI |
IMJGTRHUSZGALJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCC2CCC1 |
SMILES canonique |
CC(=O)C1=C2CCCC2CCC1 |
Synonymes |
Ethanone, 1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



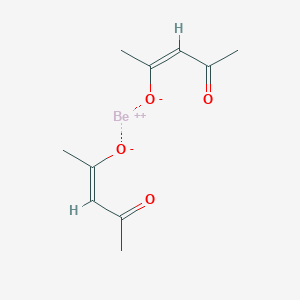
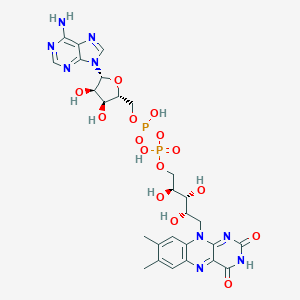
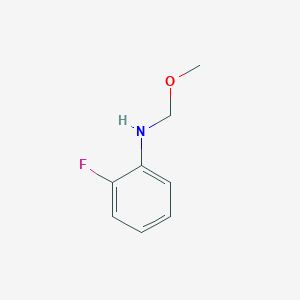
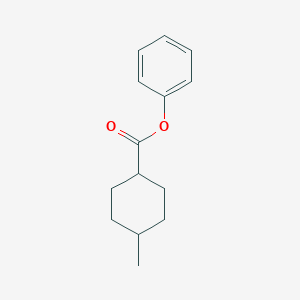
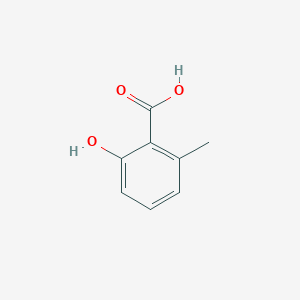
![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)
